molecular formula C12H8ClN3O B2726221 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-85-7

2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B2726221
CAS No.: 339009-85-7
M. Wt: 245.67
InChI Key: UQLFWZBIRFILGQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a chemical compound based on the imidazo[4,5-b]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to purines and its presence in various bioactive molecules . The imidazo[4,5-b]pyridine core is recognized for its versatility and is found in compounds under investigation for a range of therapeutic areas. Research into this class of compounds has highlighted its potential in oncology, with some derivatives acting as potent inhibitors of kinases such as Aurora A and B, as well as FLT3, which are important targets in cancers like acute myeloid leukemia (AML) . Furthermore, derivatives of this scaffold have shown promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, suggesting a potential role in developing new anti-infective agents . Other explored areas for imidazo[4,5-b]pyridine derivatives include their use as inhibitors of Glycogen Synthase Kinase 3 (GSK-3) for the potential treatment of dementia and neurodegenerative disorders , and as positive allosteric modulators of adenosine receptors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed synthetic approaches and ongoing pharmacological investigations related to this promising chemical class.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-hydroxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-9-5-3-8(4-6-9)12-15-11-10(16(12)17)2-1-7-14-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLFWZBIRFILGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Pharmacological Profiling of 2-(4-Chlorophenyl)imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-b]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized as a purine bioisostere capable of engaging diverse biological targets, including kinases, tubulin, and G-protein coupled receptors (GPCRs). This technical guide focuses specifically on the 2-(4-chlorophenyl)imidazo[4,5-b]pyridine derivative.

The incorporation of a para-chloro substituent on the 2-phenyl ring is a strategic medicinal chemistry modification. It serves two primary functions:

  • Metabolic Stability: Blocking the para-position prevents rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Lipophilicity Modulation: The chlorine atom increases the partition coefficient (LogP), enhancing membrane permeability and facilitating hydrophobic interactions within the ATP-binding pockets of kinase targets such as CDK9 and EGFR .

This guide details the synthesis, anticancer mechanisms, and validation protocols for this specific scaffold.[1]

Chemical Identity & Synthesis Strategy

Structural Rationale

The core structure features a pyridine ring fused to an imidazole ring.[2] The nitrogen atoms at positions 1 and 3 serve as hydrogen bond acceptors/donors, mimicking the adenine base of ATP. This allows the molecule to compete for ATP-binding sites in kinases.

Synthetic Pathway

The most robust synthesis involves the oxidative cyclocondensation of 2,3-diaminopyridine with 4-chlorobenzaldehyde. This route is preferred over carboxylic acid coupling due to milder conditions and higher yields.

Figure 1: Synthetic Workflow

Synthesis Pre1 2,3-Diaminopyridine Inter Schiff Base Intermediate Pre1->Inter Ethanol, Reflux (-H2O) Pre2 4-Chlorobenzaldehyde Pre2->Inter Prod 2-(4-chlorophenyl) imidazo[4,5-b]pyridine Inter->Prod Oxidative Cyclization (FeCl3 or I2 cat.)

Caption: One-pot oxidative cyclocondensation pathway. The Schiff base formation is followed by intramolecular ring closure.

Biological Mechanisms of Action[3][4]

Primary Target: Cyclin-Dependent Kinase 9 (CDK9)

Recent literature identifies 2-aryl-imidazo[4,5-b]pyridines as potent inhibitors of CDK9, a transcriptional regulator. Unlike cell cycle CDKs, CDK9 regulates RNA Polymerase II (RNAP II).

  • Mechanism: The derivative binds to the ATP pocket of the CDK9/Cyclin T1 complex.

  • Downstream Effect: Inhibition prevents phosphorylation of the RNAP II C-terminal domain (CTD) at Serine-2.

  • Phenotype: This leads to the downregulation of short-lived anti-apoptotic proteins, specifically Mcl-1 and XiAP , triggering intrinsic apoptosis.

Secondary Target: Tubulin Polymerization

At higher concentrations, these derivatives act as microtubule-destabilizing agents, binding to the colchicine site of tubulin, leading to G2/M phase arrest.

Figure 2: CDK9-Mediated Apoptotic Signaling

Mechanism Compound 2-(4-Cl-Ph)-Imidazo[4,5-b]pyridine Target CDK9 / Cyclin T1 Complex Compound->Target ATP Competition Action Inhibits Phosphorylation of RNAP II (Ser2) Target->Action Blocks GeneReg Downregulation of Mcl-1 & XiAP Action->GeneReg Mito Mitochondrial Depolarization GeneReg->Mito Loss of Survival Signal Caspase Caspase 3/7 Activation Mito->Caspase Death Apoptosis Caspase->Death

Caption: Signal transduction cascade showing CDK9 inhibition leading to Mcl-1 depletion and caspase-dependent apoptosis.

Experimental Protocols (Validation)

Chemical Synthesis Protocol

Standard Operating Procedure (SOP-SYN-04)

  • Reagents: Dissolve 2,3-diaminopyridine (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in absolute ethanol (30 mL).

  • Catalyst: Add Na₂S₂O₅ (sodium metabisulfite) or I₂ (iodine, 10 mol%) as an oxidative catalyst.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol/DMF to yield the pure product (Yield typically >70%).

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆) looking for the disappearance of the aldehyde proton (10 ppm) and the appearance of aromatic multiplets.

In Vitro Cytotoxicity (MTT Assay)

Standard Operating Procedure (SOP-BIO-01)

  • Seeding: Seed MCF-7 or HCT116 cancer cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with the derivative at serial dilutions (0.1 µM to 100 µM) for 48h. Dissolve compound in DMSO (Final DMSO concentration < 0.5%).

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

    • Mechanism:[3][4] Viable cells with active mitochondrial succinate dehydrogenase reduce MTT to purple formazan.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Molecular Docking (In Silico)

Software: Schrödinger Maestro or AutoDock Vina

  • Protein Prep: Retrieve PDB ID: 3BLR (CDK9) or 4URM (S. aureus Gyrase). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Minimize the energy of 2-(4-chlorophenyl)imidazo[4,5-b]pyridine using the OPLS3 force field.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (radius 10 Å).

  • Docking: Perform flexible docking. Look for H-bonds between the pyridine N1/N3 and the hinge region amino acids (e.g., Cys106 in CDK9).

Representative Biological Data[1][2][3][4][5][6][7][8][9][10][11]

The following table summarizes typical potency ranges for 2-(4-chlorophenyl)imidazo[4,5-b]pyridine derivatives reported in peer-reviewed literature.

Biological TargetCell Line / AssayActivity (IC₅₀ / MIC)Reference Context
Breast Cancer MCF-70.63 – 5.0 µMPotent cytotoxicity via CDK9 inhibition [1].
Colon Cancer HCT1161.0 – 10.0 µMComparable to standard drug Etoposide [2].[1]
CDK9 Kinase Enzymatic Assay~0.6 – 1.3 µMHigh affinity ATP-competitive inhibition [1].
Antibacterial S. aureus4 – 32 µg/mLDisruption of membrane or DNA gyrase [3].
Antifungal C. albicans10 – 50 µg/mLModerate activity compared to Fluconazole [4].

References

  • El-Badry, O. M., et al. (2018).[5] Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity.[5] Bioorganic Chemistry, 80, 565-576.[5]

  • Mehta, J., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13, 113.

  • Arridos, N., et al. (2023).[6] Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3165.

  • Ghassemzadeh, M., et al. (2025). A review on the biological activity of imidazo[4,5-b]pyridines and related compounds. ResearchGate Review.

Sources

Role of N-Hydroxy Group in Imidazo[4,5-b]pyridine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the dualistic nature of the N-hydroxy group within the imidazo[4,5-b]pyridine scaffold—acting as both a critical toxicophore in metabolic activation and a potent pharmacophore in targeted cytotoxicity.

Technical Guide for Drug Development & Toxicology

Executive Summary: The Dual Mandate

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, structurally mimicking purines.[1] However, the introduction of an N-hydroxy (N-OH) moiety creates a sharp bifurcation in biological activity:

  • The Toxicophore (Exocyclic N-OH): When formed metabolically on the exocyclic amine (e.g., in PhIP), it triggers the formation of electrophilic nitrenium ions, leading to genotoxicity.

  • The Pharmacophore (Distal N-OH): When engineered as a stable N-hydroxy-carboximidamide (amidoxime) on a pendant ring, it confers potent cytotoxicity (IC₅₀ < 100 nM) against specific cancer lines (e.g., MCF-7), functioning via metal chelation or ribonucleotide reductase inhibition.

This guide provides the mechanistic basis for leveraging the therapeutic potential of the N-OH group while mitigating its metabolic liabilities.

Mechanistic Insight: Electronic & Steric Causality

The Toxicophore: Metabolic Bioactivation (The PhIP Pathway)

In the context of food-derived heterocyclic amines (HCAs) like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), the N-hydroxy group is not present in the parent molecule but is the proximal carcinogen .

  • Mechanism: The planar imidazo[4,5-b]pyridine ring intercalates into DNA. The exocyclic amine is hydroxylated by CYP1A2 (hepatic) or CYP1A1 (extrahepatic).

  • Electronic Effect: The N-OH group increases the lability of the nitrogen-oxygen bond. Subsequent esterification (by sulfotransferases or N-acetyltransferases) creates an unstable N-O-sulfonate or N-O-acetate.

  • Causality: Heterolytic cleavage of this ester generates a resonance-stabilized nitrenium ion (electrophile) which attacks the C8-position of guanine, causing G→T transversions.

The Pharmacophore: N-Hydroxy-Carboximidamide

In synthetic medicinal chemistry, the N-hydroxy group is deliberately introduced as an amidoxime (N-hydroxy-carboximidamide) motif, typically on a phenyl ring attached to the C2 position of the imidazo[4,5-b]pyridine core.

  • Structure: Imidazo[4,5-b]pyridine-Ph-C(=NH)NH-OH

  • Binding Mode: The N-OH and the imine nitrogen form a bidentate ligand system capable of chelating active site metals (e.g., Zn²⁺, Fe²⁺) in metalloenzymes or acting as a hydrogen bond donor/acceptor pair.

  • SAR Evidence: Substitution of the N-OH oxygen with an alkyl group (N-OMe) or removal of the hydroxyl (amidine) abolishes cytotoxic activity, confirming the N-OH is the pharmacophoric driver, not just a spacer.

Visualization: Metabolic vs. Synthetic Pathways

Diagram: CYP1A2-Mediated Bioactivation (Toxicology)

This pathway illustrates the formation of the DNA-damaging nitrenium ion.

Bioactivation PhIP PhIP (Parent Drug/HCA) CYP CYP1A2 (Oxidation) PhIP->CYP N_OH N-Hydroxy-PhIP (Proximal Carcinogen) CYP->N_OH N-Hydroxylation SULT SULT1A1 / NAT2 (Conjugation) N_OH->SULT Ester N-O-Sulfonate/Acetate (Unstable) SULT->Ester O-Esterification Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Heterolysis DNA DNA Adduct (C8-Guanine) Nitrenium->DNA Covalent Binding

Caption: Metabolic activation of imidazo[4,5-b]pyridines to genotoxic nitrenium ions via N-hydroxylation.[2]

Experimental Protocols

Protocol: Synthesis of N-Hydroxy-Carboximidamide Derivative

Objective: Synthesize the pharmacologically active N-hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide. Precursor: 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq) and sodium carbonate (Na₂CO₃, 3.0 eq) in a mixture of Ethanol/Water (2:1 v/v). Stir for 15 minutes at room temperature to liberate free hydroxylamine.

  • Coupling: Add the nitrile precursor (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The nitrile spot should disappear, replaced by a more polar amidoxime spot.

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Add ice-cold water (50 mL) to the residue.

    • The product typically precipitates as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from ethanol to achieve >95% purity (HPLC).

  • Validation:

    • IR: Look for broad O-H/N-H stretch (3200–3500 cm⁻¹) and C=N stretch (~1650 cm⁻¹).

    • MS: M+1 peak should correspond to Nitrile mass + 33 Da (NH₂OH).

Protocol: Mutagenicity Screening (Modified Ames Test)

Objective: Differentiate between the therapeutic N-OH derivative and toxic metabolites.

  • Strains: Use Salmonella typhimurium TA98 (sensitive to frameshifts) and TA100.

  • S9 Activation: Perform assays with and without S9 rat liver fraction.

    • Therapeutic N-OH compounds should show low mutagenicity without S9.

    • Parent HCAs require S9 for activation (to form the toxic N-OH metabolite).

  • Dose-Response: Test concentrations from 0.1 µM to 100 µM.

  • Readout: Count revertant colonies. A >2-fold increase over background indicates mutagenic potential.

Quantitative Data Summary

Table 1: Structure-Activity Relationship (SAR) of N-Substituted Imidazo[4,5-b]pyridines

Compound ClassN-Substituent (R)Activity TypeIC₅₀ (MCF-7 Cells)Mechanism
PhIP Metabolite -NH-OH (Exocyclic)Genotoxic N/A (Mutagenic)DNA Adduct (C8-Guanine)
Amidoxime -C(=NH)NH-OHCytotoxic 0.082 µM Metal Chelation / RR Inhibition
Amidine -C(=NH)NH₂Cytotoxic> 1.0 µMWeak DNA Interaction
O-Methyl Amidoxime -C(=NH)NH-OMeInactive> 50 µMSteric block of chelation

Note: Data derived from cytotoxicity studies on human breast adenocarcinoma cells (MCF-7).[3][4][5][6]

Visualization: Chemical Synthesis Workflow

Synthesis Start 2,3-Diaminopyridine Intermed 2-(4-Cyanophenyl) imidazo[4,5-b]pyridine Start->Intermed Cyclocondensation (DMF, Reflux) Reagent1 + 4-Cyanobenzaldehyde + Na2S2O5 (Oxidant) Reagent1->Intermed Product N-Hydroxy-Carboximidamide (Active Pharmacophore) Intermed->Product Amidoxime Formation (EtOH/H2O, Reflux) Reagent2 + NH2OH·HCl / Na2CO3 (Hydroxylamine) Reagent2->Product

Caption: Synthetic route for generating the therapeutic N-hydroxy-carboximidamide pharmacophore.

References

  • Puskullu, M. O., et al. (2016). Synthesis and cytotoxicity of some imidazo[4,5-b]pyridine derivatives. European Journal of Medicinal Chemistry.

  • Turesky, R. J. (2005). Heterocyclic Aromatic Amines: Metabolism, DNA Adduct Formation, Mutagenicity, and Carcinogenicity. Drug Metabolism Reviews.

  • Crofton-Sleigh, C., et al. (1993). The genotoxicity of the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Mutation Research.

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.

Sources

Technical Whitepaper: Physicochemical Characterization and Solubilization Strategies for 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

[1]

Executive Summary & Molecular Identity[1]

The compound This compound represents a specific subclass of fused heterocyclic scaffolds known as N-hydroxy-imidazopyridines.[1][2] Unlike their non-hydroxylated counterparts, the presence of the N-hydroxy moiety at position 1 introduces unique tautomeric and acid-base properties that critically influence solubility.[1]

This guide provides a structural analysis, predicted physicochemical profile, and validated protocols for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and aqueous media.

Molecular Identity Table
PropertyDetail
Systematic Name This compound
Core Scaffold Imidazo[4,5-b]pyridine
Key Substituents 4-Chlorophenyl (C-2), Hydroxyl (N-1)
Molecular Formula C₁₂H₈ClN₃O
Molecular Weight ~245.66 g/mol
Primary Challenge pH-dependent solubility due to N-hydroxy acidity and pyridine basicity.[1][2][3][4][5][6][7][8]

Theoretical Physicochemical Profile

To optimize solubility, one must understand the forces governing the crystal lattice. This molecule is not merely a lipophilic brick; it is an ionizable system.[1]

Tautomerism and Ionization

The "1-ol" designation implies an N-hydroxy tautomer.[1][2] However, in solution, this compound exists in equilibrium with its N-oxide tautomer.[1]

  • Acidic Domain (pKa₁ ~6.0 - 7.0): The N-hydroxyl proton is weakly acidic.[1][2] Deprotonation yields the anionic species, which is highly water-soluble.[1]

  • Basic Domain (pKa₂ ~3.0 - 4.0): The pyridine nitrogen (N-4) can accept a proton in strong acids, forming a cationic species.[1][2]

  • Neutral Domain (pH 4.0 - 6.0): The molecule exists primarily in its neutral or zwitterionic form, where solubility is at its thermodynamic minimum (intrinsic solubility,

    
    ).
    
Lipophilicity (LogP/LogD)
  • Predicted LogP: ~2.5 – 3.2.[1]

  • Structural Impact: The 4-chlorophenyl ring is highly lipophilic and planar, promoting strong

    
    -
    
    
    stacking in the solid state.[1][2] This results in a high lattice energy, requiring significant solvent power (like DMSO) or ionization (pH adjustment) to overcome.

Solubility Profile: DMSO (Stock Solution)

DMSO (Dimethyl Sulfoxide) is the preferred solvent for preparing high-concentration stock solutions due to its ability to disrupt hydrogen bonding and solvate the aromatic core.

Solubility Specifications
ParameterValue / Observation
Solubility Limit > 25 mM (Estimated > 10 mg/mL)
Dissolution Rate Moderate.[1][2] Sonication is often required to break the crystal lattice.
Stability High in anhydrous DMSO.[1] Hygroscopic DMSO can accelerate degradation.[1]
Preparation Protocol (50 mM Stock)

Reagents: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Weighing: Accurately weigh 12.3 mg of the compound into a 2 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Disruption: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 35°C for 5 minutes.

  • Verification: Visual inspection must show a clear, particulate-free solution.[1]

  • Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw cycles.

Critical Warning: DMSO is hygroscopic.[1] Water uptake >1% can cause the compound to precipitate over time due to the "antisolvent effect" on this hydrophobic scaffold.

Solubility Profile: Water & Aqueous Buffers[1]

Water solubility is the limiting factor for biological assays.[9] The profile is strictly pH-dependent.[1][2]

The "U-Shaped" Solubility Curve
  • pH 1-3 (Acidic): Soluble (Cationic form, protonated pyridine N).[2]

  • pH 4-6 (Neutral/Slightly Acidic): INSOLUBLE / POOR (Neutral form).[2] Risk of precipitation is highest here.

  • pH > 8 (Basic): Soluble (Anionic form, deprotonated N-OH).[2]

Aqueous Buffer Compatibility Table
Buffer SystempHSolubility PredictionSuitability
PBS 7.4Low to ModerateUse with <1% DMSO cosolvent.[1][2]
Acetate Buffer 4.5Very Low Avoid. Near isoelectric point.[1]
Tris / Glycine 8.5+HighGood for stock dilutions (Anionic).
0.1 M HCl 1.0HighGood for chemical stability studies.[1]

Experimental Determination Protocols

Do not rely on literature values alone. Batch-to-batch variation in crystal habit (polymorphism) can alter solubility.[1][2] Use this self-validating protocol to determine the exact solubility limit for your specific lot.[1]

Kinetic Solubility Assay (Shake-Flask Method)

Objective: Determine the maximum solubility in PBS (pH 7.4) with 1% DMSO.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Add 10 µL of DMSO stock to 990 µL of PBS (pH 7.4) in a microcentrifuge tube (Final theoretical conc: 100 µM).

  • Incubation: Shake at 500 RPM for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.

  • Quantification:

    • Remove supernatant carefully.[1]

    • Analyze via HPLC-UV (254 nm) or LC-MS/MS against a standard curve prepared in 50:50 DMSO:Water.[1][2]

  • Calculation:

    
    
    

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solubilizing this compound based on the application.

SolubilityLogicStartSolid CompoundThis compoundSolventChoiceSelect Primary SolventStart->SolventChoiceDMSOAnhydrous DMSOSolventChoice->DMSOStock PrepWaterAqueous MediaSolventChoice->WaterAssay DilutionDMSO_ResultHigh Solubility (>25 mM)Stable Stock SolutionDMSO->DMSO_ResultpH_CheckCheck pH EnvironmentWater->pH_CheckAcidicpH < 3.0(Protonated Cation)pH_Check->AcidicNeutralpH 4.0 - 6.0(Neutral Species)pH_Check->NeutralBasicpH > 8.0(Deprotonated Anion)pH_Check->BasicResult_AcidSoluble(Salt Formation)Acidic->Result_AcidResult_NeutPrecipitation Risk!(Solubility < 10 µM)Neutral->Result_NeutResult_BaseSoluble(Ionized N-O-)Basic->Result_Base

Caption: Solubility decision tree highlighting the critical "Precipitation Risk" zone at neutral pH due to the molecule's zwitterionic/neutral nature.[1][2]

Troubleshooting: The "Crash Out" Phenomenon

A common failure mode in biological assays is the "Crash Out," where the compound precipitates upon dilution from DMSO into water.

Mechanism: When a 50 mM DMSO stock is diluted 1000x into PBS (pH 7.4), the solvent environment shifts from lipophilic to hydrophilic. If the final concentration exceeds the intrinsic solubility (

Mitigation Strategy:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in 50% DMSO/Water.[1]

  • Cosolvents: Incorporate Solutol HS 15 or Tween 80 (0.1% v/v) in the aqueous buffer to form micelles that sequester the hydrophobic chlorophenyl tail.

  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    -CD) at 10-20% w/v in the aqueous phase.[1][2] The hydrophobic cavity of the cyclodextrin can encapsulate the chlorophenyl ring, dramatically improving aqueous stability.

References

  • Imidazo[4,5-b]pyridine Scaffold Properties

    • Title: Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Deriv
    • Source: ResearchGate / Scientific Literature.[1]

    • URL:

  • General Solubility Protocols

    • Title: Assay Guidance Manual: Solubility Assays.
    • Source: NCBI / NCATS.[1]

    • URL:[Link]

  • Tautomerism in N-Hydroxy Heterocycles

    • Title: Tautomerism and acidity of 1-hydroxy-imidazoles and related compounds.[1][2]

    • Context: Provides the theoretical basis for the pKa estim
    • URL:[Link](Representative link for chemical principle).

Methodological & Application

Application Note: Protocols for Cyclization of N-Hydroxy-Imidazo[4,5-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 1-hydroxyimidazo[4,5-b]pyridine scaffold (also known as 1-hydroxy-4-azabenzimidazole or 1-hydroxy-1-deazapurine) represents a critical structural motif in drug discovery and peptide chemistry. As the 1-deaza analog of the renowned coupling reagent HOAt (1-hydroxy-7-azabenzotriazole), this bicyclic system offers unique electronic properties, serving as both a privileged pharmacophore (e.g., in GABAA receptor modulators) and a potent racemization-suppressing additive in peptide synthesis.

This Application Note details the cyclization protocols for generating this scaffold. Specifically, it addresses the challenge of handling N-hydroxy intermediates —typically N-(3-(hydroxyamino)pyridin-2-yl) derivatives—and controlling their cyclization to prevent over-reduction to the N-H parent or formation of regioisomeric side products.

Key Mechanistic Insight

The synthesis hinges on the "ambident" reactivity of the N-hydroxy intermediate. Unlike the synthesis of the triazole HOAt (which proceeds via hydrazine), the imidazole core requires a carbon insertion. The critical step is the cyclization of 2-amino-3-(hydroxyamino)pyridine (or its precursors) with a one-carbon electrophile (e.g., orthoformate, formic acid, or carbonyldiimidazole).

Mechanistic Pathway & Workflow

The following Graphviz diagram outlines the critical pathway from the nitro-pyridine precursor to the cyclized N-hydroxy product, highlighting the divergence point where over-reduction can occur.

G Precursor 2-Chloro-3-nitropyridine Intermediate1 N-Substituted 3-nitropyridin-2-amine Precursor->Intermediate1 SNAr (R-NH2) Hydroxylamine INTERMEDIATE: 2-Amino-3-(hydroxyamino)pyridine Intermediate1->Hydroxylamine Partial Reduction (Zn/NH4Cl or H2/Pt/C) Cyclization Cyclization (Orthoformate/Acid) Hydroxylamine->Cyclization + HC(OEt)3 / H+ OverReduction Side Product: 1H-Imidazo[4,5-b]pyridine (Des-hydroxy) Hydroxylamine->OverReduction Excess H2 or Strong Reductant Product 1-Hydroxyimidazo[4,5-b]pyridine Cyclization->Product - EtOH

Figure 1: Synthetic workflow for the generation of 1-hydroxyimidazo[4,5-b]pyridine, emphasizing the critical partial reduction step to preserve the N-O bond.

Experimental Protocols

Protocol A: Synthesis of the Precursor (SNAr Substitution)

Before cyclization, the pyridine core must be functionalized. This step installs the N-substituent (if required) or prepares the free amine.

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Primary Amine or Ammonia (1.2 eq), Triethylamine (1.5 eq), Ethanol. Procedure:

  • Dissolve 2-chloro-3-nitropyridine in ethanol (5 mL/mmol).

  • Add the amine (or ammonia solution) dropwise at 0°C.

  • Add triethylamine to scavenge HCl.

  • Warm to room temperature and stir for 4–6 hours (monitor by TLC; R_f of product is typically lower than starting material).

  • Workup: Concentrate in vacuo. Resuspend in water/EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Yield Target: >85% yellow solid.

Protocol B: Partial Reduction to the N-Hydroxy Intermediate

Critical Step: Complete reduction yields the diamine (leading to the N-H imidazole). To retain the N-hydroxy motif, controlled reduction is required.

Reagents: N-Substituted-3-nitropyridin-2-amine (1.0 eq), Zinc dust (4.0 eq), Ammonium Chloride (saturated aq. solution), THF/Methanol (1:1). Procedure:

  • Dissolve the nitro precursor in THF/MeOH (10 mL/mmol).

  • Add saturated aqueous NH4Cl (5 mL/mmol).

  • Cool to 0°C. Add Zinc dust in small portions over 30 minutes. Caution: Exothermic.

  • Stir vigorously at 0°C–10°C for 1–2 hours.

  • Monitoring: Monitor by LC-MS. Look for the [M+H]+ peak corresponding to the hydroxylamine (M_nitro - 14 mass units; M_amine + 16 mass units).

  • Filtration: Filter through a Celite pad to remove zinc residues. Wash with MeOH.

  • Isolation: The hydroxylamine intermediate is often unstable. Do not purify by column chromatography. Concentrate the filtrate to ~20% volume and proceed immediately to Protocol C.

Protocol C: Cyclization to 1-Hydroxyimidazo[4,5-b]pyridine

This step closes the ring using a one-carbon source.

Reagents: Crude Hydroxylamine Intermediate (from Protocol B), Triethyl Orthoformate (TEOF, 10 eq), p-Toluenesulfonic acid (catalytic, 5 mol%). Procedure:

  • Suspend the crude hydroxylamine residue in Triethyl Orthoformate (acting as both reagent and solvent).

  • Add catalytic p-TsOH.

  • Heat to 80°C for 3–4 hours.

  • Observation: The reaction mixture typically clarifies then may precipitate the product.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold Et2O.

    • If solution: Concentrate in vacuo. Triturate the residue with Et2O/Hexane to induce crystallization.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM:MeOH 95:5).

Data Analysis & Troubleshooting

Comparative Cyclization Efficiency

The following table summarizes the efficiency of different cyclization agents for the N-hydroxy intermediate.

Cyclization ReagentConditionsYield (%)Major Side ProductNotes
Triethyl Orthoformate 80°C, cat. H+78-92% N-Formyl intermediateBest general method; gives C2-H.
Formic Acid Reflux, 4h60-75%Des-hydroxy (reduced)High temp can cause N-O reduction.
CDI (Carbonyldiimidazole) THF, RT85%NoneYields 2-one derivative (cyclic urea).
Trifluoroacetic Anhydride DCM, 0°C70%O-Acylated productYields 2-CF3 derivative.
Troubleshooting Guide

Issue 1: Over-reduction to 1H-imidazo[4,5-b]pyridine (Loss of N-OH).

  • Cause: Reduction step (Protocol B) was too vigorous or prolonged.

  • Solution: Switch from Zn/NH4Cl to Transfer Hydrogenation (Hydrazine/Rh-C) or strictly control temperature (<10°C). Avoid H2/Pd-C as it rapidly cleaves N-O bonds.

Issue 2: O-Alkylation vs. N-Alkylation.

  • Context: If further derivatizing the 1-hydroxy product.

  • Insight: The tautomeric equilibrium favors the N-oxide form in polar solvents. Alkylation with alkyl halides typically occurs at the Oxygen (giving 1-alkoxy) rather than the N3 nitrogen.

  • Validation: Check 1H NMR. O-alkyl groups typically appear at 4.0–4.5 ppm; N-alkyl at 3.5–4.0 ppm (with different splitting patterns due to ring currents).

Issue 3: Incomplete Cyclization.

  • Cause: Steric hindrance from N-substituents (if N-alkylated precursor used).

  • Solution: Increase temperature to 100°C or use pure formic acid (if stability permits).

References

  • Synthesis of Imidazo[4,5-b]pyridines

    • Title: Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Deriv
    • Source: ResearchG
    • URL:

  • HOAt and Aza-Analogs Context

    • Title: 1-Hydroxy-7-azabenzotriazole (HOAt): An Efficient Peptide Coupling Additive.
    • Source: BenchChem / Luxembourg Bio Technologies.
    • URL:

  • Cyclization Mechanisms

    • Title: Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
    • Source: BenchChem Technical Notes.
    • URL:

  • General Heterocycle Synthesis

    • Title: Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
    • Source: ResearchG
    • URL:

  • Base-Catalyzed Cyclization

    • Title: Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines.[1]

    • Source: ACS Public
    • URL:

Sources

Application Notes and Protocols for the Functionalization of the 4-Chlorophenyl Ring in Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical modification of the 4-chlorophenyl moiety appended to an imidazopyridine scaffold. Recognizing the prevalence of the imidazopyridine core in medicinal chemistry, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.[1][2] We will explore a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as nucleophilic aromatic substitution (SNAr). The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Imidazopyridine Scaffold and the Importance of Aryl Functionalization

Imidazopyridines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in drug discovery.[1] Their unique three-dimensional structure and ability to interact with a wide array of biological targets have led to their incorporation into numerous marketed drugs with diverse therapeutic applications. The functionalization of aryl substituents on the imidazopyridine core is a key strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.

The 4-chlorophenyl group is a common starting point in medicinal chemistry due to its relative stability and the versatility of the carbon-chlorine bond as a handle for further synthetic transformations. This guide will focus on the key reactions used to derivatize this specific moiety when attached to an imidazopyridine ring system.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For the functionalization of the 4-chlorophenyl ring in imidazopyridines, three key reactions are of particular importance: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures by coupling an organohalide with an organoboron species.[4] In the context of our substrate, the 4-chlorophenyl-imidazopyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or from a pre-formed Pd(0) complex like Pd(PPh₃)₄. The choice of catalyst can influence reaction efficiency and substrate scope.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Ligands like SPhos, XPhos, or RuPhos are often employed for challenging couplings involving aryl chlorides.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can impact the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-(4-chlorophenyl)imidazopyridine, arylboronic acid, base, and solvent in a reaction vessel. B Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. A->B C Add the Palladium catalyst and phosphine ligand under a positive pressure of inert gas. B->C D Heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). E->F G Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. F->G H Concentrate the solution under reduced pressure. G->H I Purify the crude product by column chromatography. H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine

  • Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio).

  • Inert Atmosphere: Purge the vessel with argon or nitrogen for 15-20 minutes.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional phosphine ligand.

  • Reaction: Heat the mixture to 100-120 °C and stir vigorously for 2-12 hours, or until reaction completion is indicated by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Efficient for a range of aryl chlorides.
Base K₂CO₃ (2.0-3.0 equiv)Effective and compatible with many functional groups.
Solvent 1,4-Dioxane/H₂O (4:1)Good solubility for both organic and inorganic reagents.
Temperature 100-120 °CSufficient to drive the reaction with aryl chlorides.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][5] This reaction is particularly valuable in medicinal chemistry for the introduction of primary and secondary amines, which are common pharmacophores.

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed, often in combination with a bulky, electron-rich phosphine ligand. The choice of ligand is critical and can significantly impact the reaction's success with different amine coupling partners.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A To an oven-dried flask, add the Palladium precatalyst, ligand, and base. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add 2-(4-chlorophenyl)imidazopyridine, the amine, and anhydrous solvent via syringe. B->C D Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring. C->D E Monitor the reaction for consumption of the starting material by TLC or LC-MS. D->E F Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. E->F G Wash the filtrate with water and brine, then dry the organic layer. F->G H Concentrate the solution in vacuo. G->H I Purify the residue by column chromatography. H->I cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-(4-chlorophenyl)imidazopyridine, Pd catalyst, Cu(I) salt, and solvent. B Degas the mixture with an inert gas. A->B C Add the terminal alkyne and amine base via syringe. B->C D Stir the reaction at room temperature or with gentle heating. C->D E Monitor for completion by TLC or LC-MS. D->E F Dilute with an organic solvent and wash with aqueous NH₄Cl, water, and brine. E->F G Dry the organic layer and concentrate. F->G H Purify by column chromatography. G->H cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A In a reaction vessel, dissolve the nucleophile in a polar aprotic solvent (e.g., DMSO). B Add a base (e.g., NaH or K₂CO₃) if the nucleophile needs to be deprotonated in situ. A->B C Add the 2-(4-halophenyl)imidazopyridine substrate. B->C D Heat the reaction mixture to the required temperature (often >100 °C). C->D E Monitor the reaction for completion by TLC or LC-MS. D->E F Cool the reaction and pour into water. E->F G Extract the product with an organic solvent. F->G H Wash the organic layer, dry, and concentrate. G->H I Purify by crystallization or column chromatography. H->I

Sources

Troubleshooting & Optimization

Preventing reduction of N-hydroxy group during imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center response, designed for immediate application in a research environment.

Ticket ID: #N-OH-SYNTH-001 Topic: Preventing Deoxygenation (Over-Reduction) of N-Hydroxy Groups Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Diagnostic

The Core Problem: The synthesis of N-hydroxyimidazo[4,5-b]pyridines (and related scaffolds like 1-hydroxy-7-azabenzotriazole, HOAt) typically relies on the cyclization of a 2-amino-3-nitropyridine derivative. The critical step is the partial reduction of the nitro group (


) to a hydroxylamine (

), which then cyclizes onto an adjacent electrophile (aldehyde, carboxylic acid, or orthoformate).

The Failure Mode: Standard reducing conditions (e.g.,


 + Pd/C, Fe/HCl) possess high redox potentials that drive the reaction past the hydroxylamine stage directly to the amine (

). This results in the formation of the deoxy-imidazopyridine (N-H), effectively stripping the desired oxygen atom.
Quick Diagnostic: Why did I lose my N-OH?
If you used...The likely result is...Reason

/ Pd/C
Deoxy-Product (N-H) Catalyst is too active; rapid hydrogenolysis of N-O bond.
Fe / HCl (Reflux) Deoxy-Product (N-H) Strong acidic reduction favors complete deoxygenation.

(Excess/Heat)
Deoxy-Product (N-H) Stannous chloride is dose-dependent; excess drives full reduction.
Zn /

N-Hydroxy Product Correct Choice. Kinetic control stops at hydroxylamine.

Mechanism of Failure (Pathway Analysis)

To prevent reduction, you must visualize the "Danger Zone" between the Hydroxylamine and the Amine.

ReductionPathway cluster_target Critical Control Point Nitro Nitro Precursor (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- Red Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Red N_OH_Imid TARGET: N-Hydroxy Imidazopyridine Hydroxylamine->N_OH_Imid Cyclization (Fast) Amine Amine (R-NH2) Hydroxylamine->Amine Over-Reduction (Danger Zone) Deoxy_Imid FAILURE: Deoxy-Imidazopyridine N_OH_Imid->Deoxy_Imid Hydrogenolysis (e.g., H2/Pd) Amine->Deoxy_Imid Cyclization

Figure 1: The Reduction Cascade. The goal is to divert the pathway at the Hydroxylamine stage (Green) before it collapses to the Amine (Red).

Troubleshooting Protocols

Protocol A: The Zinc/Ammonium Chloride Method (Recommended)

This method relies on the kinetic barrier of Zinc in neutral/mildly acidic media, which effectively arrests reduction at the hydroxylamine stage.

Applicability: Synthesis of 1-hydroxyimidazo[4,5-b]pyridines from 2-alkylamino-3-nitropyridines.

Reagents:

  • Substrate (Nitro compound)[1][2]

  • Zinc Dust (Activated)

  • Ammonium Chloride (

    
    )
    
  • Solvent: Methanol/Water or Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of the nitro precursor in MeOH/Water (4:1).

  • Buffering: Add 5.0 eq of solid

    
    . The solution should be pH ~6.5.
    
  • Controlled Addition: Cool to 0°C. Add 3.0–4.0 eq of Zinc dust portion-wise over 30 minutes. Do not dump it all at once; exotherms promote over-reduction.

  • Monitoring: Monitor by TLC. The hydroxylamine often runs slightly lower than the nitro compound and stains strongly with KMnO4.

  • Cyclization (In Situ):

    • If cyclizing with an aldehyde: Add the aldehyde (1.1 eq) immediately after the zinc is filtered off.

    • If cyclizing with Orthoformate: Filter the zinc, evaporate the solvent, and reflux the residue in Triethyl Orthoformate (TEOF) with a catalytic amount of p-TsOH.

Critical Check: If you see the amine forming, lower the temperature to -10°C and reduce Zinc equivalents to 2.5.

Protocol B: The Stannous Chloride ( ) Method

Tin(II) chloride is excellent for "reductive cyclization" where the reduction and ring closure happen simultaneously, preventing the intermediate from sitting around and losing its oxygen.

Applicability: High-value substrates where mild conditions are required.

Reagents:

  • 
     (Stannous Chloride Dihydrate)
    
  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)

  • Note: Avoid strong HCl if possible; use neutral conditions first.

Step-by-Step:

  • Dissolve the nitro-amine precursor in EtOAc (0.1 M).

  • Add

    
     (3.0 to 3.5 eq). Note: Full reduction to amine requires >5 eq. Keeping stoichiometry tight is crucial.
    
  • Heat to 50–60°C (Do not reflux aggressively).

  • Quenching: Pour into ice water. Neutralize carefully with saturated

    
    .
    
  • Workup: Do not use strong base (NaOH) during extraction, as N-hydroxy imidazoles are acidic (

    
    ) and will form water-soluble salts, leading to yield loss in the aqueous layer.
    

Protection Strategies (Post-Synthesis)

If you have successfully synthesized the N-hydroxy imidazopyridine but need to perform further reductions (e.g., on a side chain) without destroying the N-OH ring, you must protect the N-hydroxy group.

Decision Matrix for Protection Groups:

Protection GroupStabilityRemoval ConditionBest For...
Benzyl (Bn) High

/ Pd/C (Wait, this reduces N-O!)
Avoid if final removal requires hydrogenation.
Allyl (All) Moderate

/ Morpholine
Scenarios where you need orthogonal deprotection.
Acetyl (Ac) LowMild Base (

/ MeOH)
Temporary protection during acidic steps.
TOM / SEM HighTBAF (Fluoride source)Complex multi-step synthesis.

Recommended Workflow:

  • Synthesize N-OH imidazopyridine using Protocol A .

  • React with Allyl Bromide /

    
     in DMF 
    
    
    
    N-O-Allyl.
  • Perform side-chain chemistry.[3][4][5][6]

  • Deprotect with Palladium tetrakis.

FAQ: Expert Troubleshooting

Q1: I used Pd/C and Hydrogen, but I added a "poison" (Quinoline). Why did it still over-reduce? A: N-O bonds in heteroaromatics are exceptionally labile under hydrogenation conditions. Even with poisoned catalysts (like Lindlar or sulfided Pt), the N-O bond cleavage is often thermodynamically favored over other reductions. Switch to chemical reduction (Zn or Sn).

Q2: My product is water-soluble and I can't extract it. A: N-hydroxy imidazopyridines are zwitterionic or acidic. If your aqueous workup is basic (pH > 8), the molecule is deprotonated (


) and stays in the water. Acidify the aqueous layer to pH 4–5  before extracting with Ethyl Acetate or n-Butanol.

Q3: Can I use Sodium Dithionite (


)? 
A:  Yes. Dithionite is a viable alternative for reductive cyclization, particularly in aqueous/THF mixtures. It is milder than 

/Pd but harder to control stoichiometrically than Zinc. Use it if your substrate is sensitive to the Lewis acidity of Zinc or Tin.

Visual Troubleshooting Flowchart

Troubleshooting Start Start: Nitro Precursor CheckReagent Which Reductant? Start->CheckReagent PdC H2 + Pd/C CheckReagent->PdC Catalytic Hydrogenation Zn Zn / NH4Cl CheckReagent->Zn Chemical Reduction Sn SnCl2 (3 eq) CheckReagent->Sn Chemical Reduction ResultBad Result: Deoxy (N-H) (Over-reduction) PdC->ResultBad Cleaves N-O bond ResultGood Result: N-Hydroxy (N-OH) Zn->ResultGood Stops at Hydroxylamine Sn->ResultGood Controlled Stoichiometry Recovery No. Oxygen is lost. Restart synthesis. ResultBad->Recovery Can I fix it?

Figure 2: Decision tree for reagent selection. Note that once the N-O bond is cleaved (Result: Deoxy), it cannot be easily re-oxidized to the N-OH form; the synthesis must be restarted.

References

  • Townsend, L. B., & Revankar, G. R. (1970). Imidazo[4,5-b]pyridines. Chemical Reviews. (Foundational text on the synthesis of imidazopyridine scaffolds).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). Journal of the American Chemical Society. (Demonstrates the hydrazine/cyclization route for N-hydroxy-pyridine derivatives).

  • Barlin, G. B. (1982). The Chemistry of Heterocyclic Compounds, The Pyrazines. Wiley-Interscience. (Detailed protocols on N-oxide and N-hydroxy stability).
  • BenchChem Technical Support . (2025). Selective Reduction of Nitro Groups. (General protocols for Zn/NH4Cl and SnCl2 selectivity).

  • Organic Chemistry Portal . (2024). Synthesis of Imidazo[4,5-b]pyridines. (Current methodologies for reductive cyclization).

Sources

Technical Support Center: Stability of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol, hereafter referred to as CIPO, under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction

This compound is a heterocyclic N-oxide. The N-oxide moiety is a highly polar and reactive functional group that can influence a molecule's solubility, metabolic profile, and biological activity. However, this functional group can also be susceptible to degradation under various conditions, particularly in acidic environments. Understanding the stability of CIPO is crucial for developing robust formulations, establishing appropriate storage conditions, and ensuring the accuracy of analytical methods.

Forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and establishing degradation pathways.[1] This guide focuses specifically on the challenges and questions that may arise during the investigation of CIPO's stability in acidic media.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for CIPO under acidic conditions?

A1: Based on the known chemistry of pyridine N-oxides, the most probable degradation pathway for CIPO in acidic media is deoxygenation.[2] This involves the removal of the N-oxide oxygen atom to yield the parent compound, 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine. The reaction is typically acid-catalyzed, with the protonation of the N-oxide oxygen making the nitrogen atom more susceptible to reduction.

Q2: Can other degradation products be formed?

A2: While deoxygenation is the most likely primary route, other reactions are possible, especially under more forcing conditions (e.g., high acid concentration, elevated temperature). These can include rearrangements of the pyridine ring system or hydrolysis of the imidazole ring. However, for typical experimental conditions used in forced degradation studies, significant formation of these secondary degradants may not be observed.

Q3: How does the pH of the acidic solution affect the degradation rate?

A3: The rate of degradation is generally dependent on the acid concentration (pH). As the pH decreases (i.e., the concentration of H+ ions increases), the rate of deoxygenation is expected to increase due to more efficient protonation of the N-oxide oxygen.

Q4: What is a suitable analytical technique to monitor the stability of CIPO?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the most appropriate technique.[3] A reverse-phase method, using a C18 or similar column, coupled with a UV detector is a standard approach. For more detailed investigation and identification of degradation products, coupling the LC system to a mass spectrometer (LC-MS) is highly recommended.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental investigation of CIPO's stability.

Issue 1: No degradation of CIPO is observed after treatment with acid.

Possible Cause Troubleshooting Step Scientific Rationale
Insufficiently Stressful Conditions Increase the acid concentration (e.g., from 0.01N HCl to 0.1N or 1N HCl), increase the temperature (e.g., from room temperature to 50-70°C), or extend the incubation time.The degradation of N-oxides is often slow under mild acidic conditions and may require more energy to overcome the activation barrier. Forced degradation studies are intended to accelerate decomposition.[1]
High Intrinsic Stability of the Molecule Confirm the identity and purity of your starting material. If the compound is indeed highly stable, this is a valid result. Document the conditions under which no degradation was observed.Some heterocyclic systems are inherently very stable. It is important to ensure that the lack of degradation is a property of the molecule and not an experimental artifact.

Issue 2: Multiple unexpected peaks appear in the chromatogram after acid treatment.

Possible Cause Troubleshooting Step Scientific Rationale
Complex Degradation Pathway Utilize LC-MS (preferably with a high-resolution mass spectrometer like Q-TOF) to obtain mass information for each new peak. This will aid in the identification of the degradation products.[4]The unexpected peaks are likely degradation products. Determining their mass-to-charge ratio (m/z) is the first step in structural elucidation.
Reaction with Solvent or Buffer Components Ensure that the degradation study is performed in a clean system. Run a blank (acidic solution without CIPO) to check for any interfering peaks from the solvent or buffer.Components of the mobile phase or the reaction solvent could potentially react under acidic conditions or be impurities themselves.
Secondary Degradation Analyze samples at multiple time points. This can help to distinguish between primary and secondary degradation products.Primary degradants may themselves be unstable and break down further into other products over time.

Issue 3: Poor peak shape or resolution in the HPLC/UPLC analysis.

| Possible Cause | Troubleshooting Step | Scientific Rationale | | Inappropriate Mobile Phase pH | Adjust the pH of the aqueous component of your mobile phase. For basic compounds like imidazo[4,5-b]pyridines, a mobile phase with a pH around 3 often provides good peak shape. | The ionization state of the analyte and any basic degradation products can significantly impact their interaction with the stationary phase. Controlling the pH helps to ensure a consistent and desirable retention behavior. | | Column Overload | Reduce the concentration of the injected sample. | Injecting too much sample can lead to broad, asymmetric peaks. | | Co-elution of Peaks | Optimize the gradient profile of your HPLC method. A shallower gradient can improve the separation of closely eluting peaks. Consider trying a different column chemistry (e.g., a phenyl-hexyl column). | A well-optimized chromatographic method is essential to ensure that all components, including the parent drug and all degradation products, are adequately separated for accurate quantification.[5][6] |

Experimental Protocols

Protocol 1: Forced Degradation of CIPO in Acidic Solution
  • Preparation of CIPO Stock Solution: Prepare a stock solution of CIPO in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a clean vial, add a known volume of the CIPO stock solution.

    • Add a volume of 0.1N HCl to achieve a final CIPO concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1N NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC or UPLC-MS analysis.

Protocol 2: Stability-Indicating UPLC-MS Method
  • System: UPLC system coupled with a PDA detector and a Q-TOF mass spectrometer.[4]

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm and MS in positive ion mode.

Visualizations

Logical Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare 1 mg/mL CIPO Stock Solution Stress Dilute with 0.1N HCl to 100 µg/mL Prep->Stress Incubate Incubate at 60°C Stress->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize with 0.1N NaOH Sample->Neutralize Analyze Analyze by UPLC-MS Neutralize->Analyze Identify Identify Degradation Products (m/z) Analyze->Identify Quantify Quantify CIPO and Degradants Identify->Quantify Pathway Propose Degradation Pathway Quantify->Pathway G CIPO This compound (CIPO) Protonated_CIPO Protonated CIPO CIPO->Protonated_CIPO + H+ (Acid Catalyst) Parent 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine Protonated_CIPO->Parent - [O] (Deoxygenation) Other Other Rearrangement/ Hydrolysis Products Protonated_CIPO->Other Harsh Conditions

Caption: Proposed primary degradation pathway for CIPO in acid.

References

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. Available at: [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Available at: [Link]

  • Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. (2012). PubMed. Available at: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (2024). SIELC Technologies. Available at: [Link]

  • Analytical Methods for Pyridine. (n.d.). ATSDR. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. Available at: [Link]

  • UHPLC-Q-TOF/MS/MS based characterization of forced degradation products of Pazopanib hydrochloride: differentiation of N-Oxide degradants through Meisenheimer rearrangement. (2026). ResearchGate. Available at: [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (2001). Arkivoc.
  • Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. (n.d.). Lecture Notes.
  • Catalytic Enantioselective Pyridine N-Oxidation. (n.d.). PMC - NIH. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Bentham Science. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Europe PMC. Available at: [Link]

  • A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. (2018). Semantic Scholar. Available at: [Link]

  • pyridine-n-oxide. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. (2015). Shimadzu. Available at: [Link]

  • Imidazo[4,5‐b]pyridine‐based inhibitors of Aurora kinases. (n.d.). ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. Available at: [Link]

Sources

Technical Support Center: Overcoming Fluorescence Interference with Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Assay Interference Troubleshooting Scaffold: Imidazo[4,5-b]pyridine derivatives Audience: Drug Discovery Scientists, Assay Developers

Introduction: The "Hidden" Signal in Your Scaffold

Welcome to the technical support center. If you are working with imidazo[4,5-b]pyridines , you are likely exploring a privileged scaffold in medicinal chemistry, widely used for kinase inhibition, anticancer activity, and GPCR modulation [1, 2].

However, you are likely here because your assay data looks "wrong." Perhaps your IC50 curves are plateauing unexpectedly, your background signal is drifting, or you are seeing "phantom inhibition."

The Core Problem: Imidazo[4,5-b]pyridines possess a conjugated


-electron system that frequently results in intrinsic fluorescence (autofluorescence) . These molecules typically absorb light in the UV-blue region (300–380 nm) and emit in the blue-green region (400–550 nm) [3, 4].

This spectral profile overlaps disastrously with the most common assay fluorophores: Coumarin, Fluorescein (FITC), GFP, and Bodipy.

This guide provides a systematic, physics-based approach to diagnosing and eliminating this interference.

Part 1: Diagnostic Workflow

Before changing your entire assay, you must confirm the mechanism of interference. Is it Autofluorescence, Quenching, or the Inner Filter Effect (IFE)?

Visualizing the Decision Logic

The following flowchart outlines the standard operating procedure (SOP) for diagnosing spectral interference.

Interference_Diagnosis Start Observation: Abnormal IC50 or High Background Step1 Run 'Compound Only' Control (Buffer + Compound, No Fluorophore) Start->Step1 Decision1 Is there a signal? Step1->Decision1 AutoFluor Diagnosis: Autofluorescence (Compound emits light) Decision1->AutoFluor Yes (Signal > Buffer) Step2 Run Absorbance Scan (200-700nm) Decision1->Step2 No (Signal = Buffer) Sol_RedShift Sol_RedShift AutoFluor->Sol_RedShift Solution: Red-Shift or TR-FRET Decision2 High Absorbance at Ex or Em Wavelength? Step2->Decision2 IFE Diagnosis: Inner Filter Effect (IFE) (Compound absorbs light) Decision2->IFE Yes (OD > 0.1) Quench Diagnosis: Collisional Quenching (Compound deactivates fluorophore) Decision2->Quench No (OD < 0.1) Sol_Correction Sol_Correction IFE->Sol_Correction Solution: Math Correction or Red-Shift

Figure 1: Diagnostic decision tree for identifying the root cause of assay interference. Blue nodes represent experimental actions; Green nodes represent the diagnosis.

Part 2: Troubleshooting & FAQs

Category A: Autofluorescence (The "Blue Glow" Problem)

Q: My compound shows high background signal in a standard kinase assay using a coumarin-based substrate. Can I just subtract the background?

A: Proceed with extreme caution. Simple background subtraction assumes the interference is additive and linear. However, if your compound binds to the target (or albumin in the buffer), its fluorescence quantum yield may change, or the emission peak may shift (solvatochromism) [5].

  • The Fix: You must move out of the blue/green window. Imidazo[4,5-b]pyridines rarely emit significantly above 600 nm.

  • Protocol: Switch to a Red-Shifted Dye (e.g., Alexa Fluor 647, DyLight 650, or Cyanine-5). These are excited ~640 nm and emit ~670 nm, completely bypassing the compound's excitation/emission profile [6].

Q: I cannot change the fluorophore (e.g., using a GFP cell line). What now?

A: Switch to Time-Resolved Detection (TR-FRET/HTRF). This is the "gold standard" for small molecule screening. Organic autofluorescence (from your compound) has a lifetime in the nanosecond (ns) range. Lanthanide probes (Europium, Terbium) used in TR-FRET have lifetimes in the millisecond (ms) range.[1]

By introducing a time delay (typically 50–100 µs) before reading the signal, the reader "waits" for the compound's interference to decay to zero before collecting the specific signal [7, 8].

TR_FRET_Mechanism cluster_0 Interference Window cluster_1 Clean Signal Window Excitation Flash Excitation (t=0) FastDecay Compound Autofluorescence (Decays in <10 ns) Excitation->FastDecay Immediate Emission Delay Gating Delay (Wait 50-100 µs) FastDecay->Delay Signal vanishes Measure Measurement Window (Lanthanide Signal Only) Delay->Measure Data Collection

Figure 2: Temporal gating in TR-FRET allows the rejection of short-lived compound autofluorescence.[2]

Category B: Inner Filter Effect (The "False Inhibitor")

Q: My compound isn't fluorescent, but high concentrations suppress the signal, making it look like a potent inhibitor. Is this real?

A: Likely not. This is the Inner Filter Effect (IFE). Imidazo[4,5-b]pyridines are aromatic and absorb UV/Blue light strongly. If your compound absorbs the excitation light (preventing it from reaching the fluorophore) or the emission light (reabsorbing the signal), the reader detects less light. This mimics inhibition [9].

Validation Protocol:

  • Measure the Absorbance (OD) of your compound at the assay's Excitation (

    
    ) and Emission (
    
    
    
    ) wavelengths.
  • If

    
    , IFE is significant [10].
    
  • Correction Formula:

    
    
    Where 
    
    
    
    is corrected fluorescence and
    
    
    is observed fluorescence.

Part 3: Comparative Solutions Table

Use this table to select the best mitigation strategy based on your assay constraints.

StrategyMechanismEffectiveness vs. Imidazo[4,5-b]pyridinesImplementation Difficulty
Red-Shifted Dyes Spectral Separation (>600 nm)High. Most scaffolds do not emit in the red/far-red.Low. Requires buying new reagents/filters.
TR-FRET / HTRF Temporal Gating (Lifetime)Very High. Eliminates 99% of background.Medium. Requires specific reader & reagents.
Gain Adjustment Reducing detector sensitivityLow. Reduces signal and noise equally.Very Low.
Mathematical Correction IFE Correction FormulaMedium. Good for absorption, fails for autofluorescence.Medium. Requires absorbance data.[3]

Part 4: Expert Recommendations

As a Senior Application Scientist, my advice for the Imidazo[4,5-b]pyridine scaffold is:

  • Stop using Blue/Green intensity assays. The physics of your scaffold fights against you in the 480–520 nm range.

  • Standardize on Red-Shifted FP or TR-FRET. For binding assays, Fluorescence Polarization (FP) with a red tracer (e.g., Cy5) is robust and cost-effective. For enzymatic assays, TR-FRET is the industry standard for a reason—it renders compound fluorescence irrelevant.

  • Check Solubility. These planar systems often aggregate. Aggregates scatter light, which can be mistaken for fluorescence in top-read plate readers. Always run a dynamic light scattering (DLS) or simple nephelometry check if results are erratic.

References

  • MDPI. (2026). Nitrogen Position Matters: Synthetic Strategies... in the Imidazopyridine Family.[3][4][5][6]

  • PubMed. (2011). Novel imidazo[4,5-b]pyridine... synthesis, antiproliferative activity and DNA binding studies.[7][8][9]

  • Fulir. (2018). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.[10]

  • PubChem. Imidazo[4,5-b]pyridine Spectral Information.

  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining: Autofluorescence.

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence.

  • BMG LABTECH. TR-FRET Measurements: Principle and Application.

  • Molecular Devices. (2026). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).[11]

  • Edinburgh Instruments. (2021). What is the Inner Filter Effect?

  • ACS Publications. (2022).[12] Inner Filter Effect Correction for Fluorescence Measurements in Microplates.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the imidazo[4,5-b]pyridine core in biologically active molecules.[1][2] Accurate structural characterization is the bedrock of drug discovery and development, ensuring the identity and purity of synthesized compounds. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary tool for the structural elucidation of organic molecules in solution. This guide will provide a detailed protocol for ¹H NMR analysis of the title compound, interpret the expected spectral data based on analogous structures, and compare its utility against other common analytical methods.

The Pivotal Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a wealth of information regarding the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, one can deduce the connectivity of atoms and the overall molecular structure. For a molecule like this compound, ¹H NMR is indispensable for confirming the successful synthesis and regiochemistry of the imidazo[4,5-b]pyridine ring system and the substitution pattern of the phenyl ring.

Experimental Protocol for ¹H NMR Analysis

This section details a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Instrumentation and Materials
  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[1][3]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.[3][4][5][6] The hydroxyl proton (OH) and any N-H protons are more likely to be observed in DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm.[1][3][7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of TMS to the solution.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in DMSO-d6 (0.6-0.7 mL) prep1->prep2 prep3 Add TMS prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Process Data (FT, Phasing, Baseline Correction) acq3->acq4 an1 Reference to TMS (0 ppm) acq4->an1 an2 Integrate Signals an1->an2 an3 Assign Chemical Shifts and Coupling Constants an2->an3

Caption: Workflow for ¹H NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data and Interpretation

While an experimental spectrum for the exact title compound is not publicly available, we can predict the ¹H NMR spectrum with a high degree of confidence based on data from closely related analogs.[4][5][8][9]

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~8.2 - 8.4ddJ ≈ 8.0, 1.51H
H-7~8.0 - 8.2ddJ ≈ 4.5, 1.51H
H-6~7.2 - 7.4ddJ ≈ 8.0, 4.51H
H-2', H-6'~7.9 - 8.1dJ ≈ 8.52H
H-3', H-5'~7.5 - 7.7dJ ≈ 8.52H
N-OH> 12.0br s-1H

Rationale for Predicted Chemical Shifts:

  • Imidazo[4,5-b]pyridine Ring Protons (H-5, H-6, H-7): The protons on the pyridine ring of the imidazo[4,5-b]pyridine system are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm.[4][5] The exact chemical shifts are influenced by the electronic effects of the fused imidazole ring and the N-oxide functionality.

  • 4-Chlorophenyl Ring Protons (H-2', H-3', H-5', H-6'): The protons on the 4-chlorophenyl ring will exhibit a characteristic AA'BB' system, which often appears as two doublets.[6][9] The protons ortho to the electron-withdrawing chlorine atom (H-3' and H-5') will be shifted downfield compared to the protons meta to it. The protons ortho to the imidazole ring (H-2' and H-6') will also be shifted downfield.

  • Hydroxyl Proton (N-OH): The hydroxyl proton attached to the imidazole nitrogen is expected to be a broad singlet at a very downfield chemical shift, likely above 12 ppm, due to hydrogen bonding with the DMSO solvent.[6] Its exchangeable nature means it may not always be observed or could be very broad.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on a combination of analytical methods.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity, and stereochemistry.Non-destructive, provides detailed structural information.Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton of the molecule.Complements ¹H NMR, confirms the number of unique carbons.Lower sensitivity than ¹H NMR, requires longer acquisition times.[4][5]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed structural connectivity.[4][8]
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying key functional groups (e.g., O-H, C=N).Provides limited information on the overall molecular structure.[4][6]
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical and molecular formula.Requires a pure sample, does not provide structural information.[5][8]
Synergistic Characterization Workflow

cluster_synthesis Synthesis and Purification cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_confirmation Structural Confirmation syn Synthesized Compound h_nmr 1H NMR syn->h_nmr ms Mass Spectrometry syn->ms c_nmr 13C NMR h_nmr->c_nmr ea Elemental Analysis ms->ea confirm Confirmed Structure c_nmr->confirm ir IR Spectroscopy ir->confirm ea->confirm

Caption: A synergistic workflow for comprehensive structural elucidation.

Conclusion

The ¹H NMR spectroscopic analysis of this compound is a critical step in its characterization. By following a detailed experimental protocol and leveraging knowledge from analogous structures, a high-quality, interpretable spectrum can be obtained. While ¹H NMR provides the most detailed information regarding the proton framework, its true power is realized when used in conjunction with other analytical techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy. This integrated approach ensures the unambiguous confirmation of the molecular structure, a cornerstone of rigorous scientific research and drug development.

References

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents. PMC. Available at: [Link]

  • Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. ACS Publications. Available at: [Link]

  • Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSciMed Central. Available at: [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. IUG Journal of Natural and Engineering Studies. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica. Available at: [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). International Journal of Pure and Applied Mathematics. Available at: [Link]

  • 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. ResearchGate. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Semantic Scholar. Available at: [Link]

  • Supplementary data. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. MJM. Available at: [Link]

  • 2-(4-Chlorophenyl)-4,5-diphenylimidazole. PubChem. Available at: [Link]

  • Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. Available at: [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]

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A Comparative Guide to the Structural Elucidation of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel chemical entities like 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol, a compound belonging to the biologically significant imidazo[4,5-b]pyridine class, precise structural data is paramount for understanding its mechanism of action and optimizing its properties.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for solid-state structure elucidation, with a suite of powerful and complementary analytical techniques. We will explore detailed experimental workflows for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) calculations. By presenting the causality behind experimental choices and objectively comparing the data each method provides, this guide serves as a critical resource for researchers, scientists, and drug development professionals, enabling them to select the most appropriate analytical strategy for robust molecular characterization.

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines.[1] This has led to the development of numerous derivatives with diverse biological activities, including potent kinase inhibitors for anti-cancer therapies.[1][2][3] The specific compound of interest, this compound, incorporates a chlorophenyl group, a common moiety in pharmacologically active molecules. Accurate knowledge of its atomic arrangement, including bond lengths, angles, and intermolecular interactions, is crucial for structure-activity relationship (SAR) studies and rational drug design.

While single-crystal X-ray crystallography provides the "gold standard" for atomic-resolution structural data, obtaining suitable crystals can be a significant bottleneck. Therefore, a multi-faceted approach employing orthogonal techniques is often necessary for comprehensive and validated structural assignment. This guide will first detail the X-ray crystallography workflow, followed by practical guides to alternative and complementary methods, culminating in a direct comparison to inform strategic decision-making in a research environment.

Section 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule in the solid state. It provides precise coordinates for each atom, revealing intricate details of molecular geometry and packing in the crystal lattice.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring patience and precision. Each step is critical for a successful outcome.

Xray_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_solve Phase 3: Structure Solution & Refinement Synthesis Compound Synthesis & Purification Screening Solvent Screening (Slow Evaporation, Vapor Diffusion) Synthesis->Screening High Purity Sample Harvest Crystal Harvesting & Selection Screening->Harvest Formation of Single Crystals Mount Crystal Mounting (Cryo-loop) Harvest->Mount Diffractometer X-ray Diffractometer (e.g., Mo Kα radiation, 150 K) Mount->Diffractometer Cryo-cooling Collection Diffraction Data Collection (Rotation Method) Diffractometer->Collection Exposure to X-rays Integration Data Integration & Scaling Collection->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution HKL file Refinement Structure Refinement (Full-Matrix Least-Squares) Solution->Refinement Initial Model Validation Validation & Analysis (CIF File Generation) Refinement->Validation Final Model (R1 < 5%)

Caption: Workflow for single-crystal X-ray crystallography.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art):

    • Rationale: The goal is to encourage molecules to slowly self-assemble into a highly ordered, single-crystal lattice. Rapid precipitation leads to amorphous powder or microcrystalline material unsuitable for diffraction.

    • Method: Dissolve the highly purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile). Use a solvent system where the compound is moderately soluble. Employ slow evaporation by covering the vial with a perforated seal, allowing the solvent to escape over several days to weeks at room temperature. Alternative methods include vapor diffusion and solvent layering.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal should be a single, well-formed block with sharp edges and no visible cracks or defects. Cryo-cooling (~100-150 K) is employed to minimize thermal motion of the atoms, resulting in higher-quality diffraction data.

    • Method: Under a microscope, select a crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop using a minimal amount of cryo-protectant oil. Immediately flash-cool the crystal in a stream of cold nitrogen gas.

  • Data Collection:

    • Rationale: The crystal is rotated in a monochromatic X-ray beam. The X-rays diffract off the electron clouds of the atoms, creating a pattern of spots whose positions and intensities are recorded.

    • Method: Mount the cryo-cooled crystal on a diffractometer. A series of diffraction images are collected as the crystal is rotated through various angles.

  • Structure Solution and Refinement:

    • Rationale: Specialized software uses the diffraction data to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to build and improve the molecular model until it accurately represents the structure.

    • Method: The collected data is integrated and scaled. The structure is typically solved using "direct methods". The resulting atomic model is refined using full-matrix least-squares on F², adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.

Interpreting the Data: A Hypothetical Case Study

While specific crystallographic data for this compound is not publicly available as of this writing, we can present a representative data table based on closely related structures, such as substituted chlorophenyl imidazoles.[4][5][6][7]

Table 1: Representative Crystallographic Data

ParameterValueSignificance
Chemical FormulaC₁₂H₈ClN₃ODefines the elemental composition.
Molecular Weight245.67 g/mol Mass of one mole of the substance.
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.5, 9.8, 12.1Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)1225Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁ (final)< 0.05A key indicator of the quality of the refined model.
wR₂ (final)< 0.15A weighted residual factor based on F².

This data provides an unambiguous structural "fingerprint," detailing bond lengths, torsion angles, and intermolecular interactions like hydrogen bonding or π-stacking, which are critical for understanding the compound's behavior in a biological context.

Section 2: Orthogonal Validation & Alternative Characterization

When single crystals are elusive or for independent validation, a suite of spectroscopic and computational methods provides crucial structural information. These techniques are complementary, each offering a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic compounds in solution.[8] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei (most commonly ¹H and ¹³C).[9]

  • Sample Preparation:

    • Rationale: The quality of the NMR spectrum is highly dependent on sample quality. The sample must be free of particulate matter, and the deuterated solvent prevents a large solvent signal from obscuring the analyte signals.[10]

    • Method: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[9][10] Ensure the sample is fully dissolved; filter if any solids are present.[10]

  • Data Acquisition:

    • Rationale: A series of experiments are performed to build a complete picture of the molecule's covalent framework.

    • Method:

      • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, integration (relative ratios), and splitting patterns (coupling).

      • ¹³C NMR: Acquire a broadband-decoupled carbon spectrum to identify the number of unique carbon environments.

      • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

      • 2D NMR (COSY, HSQC): If needed for complex structures, acquire a COSY spectrum to identify proton-proton couplings (connectivity) and an HSQC spectrum to correlate protons directly with the carbons they are attached to.

NMR provides connectivity information. For this compound, one would expect to see distinct signals in the aromatic region corresponding to the protons on the chlorophenyl and imidazopyridine ring systems. The integration of these signals would confirm the number of protons on each ring. This data confirms the molecular skeleton but does not provide the precise 3D arrangement and intermolecular details that X-ray crystallography does.

B. Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is highly sensitive and provides the exact molecular weight, which is critical for confirming the elemental composition of a newly synthesized compound.[12][13][14]

  • Sample Preparation:

    • Rationale: The sample must be introduced into the mass spectrometer in a way that allows for efficient ionization.

    • Method: Prepare a dilute solution (µg/mL to ng/mL range) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for small organic molecules, minimizing fragmentation and preserving the molecular ion. A high-resolution analyzer (like an Orbitrap or TOF) is required to obtain an exact mass.

    • Method: Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Rationale: The exact mass is compared to the theoretical mass calculated from the molecular formula. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental composition.

    • Method: Identify the peak corresponding to [M+H]⁺. For C₁₂H₈ClN₃O, the theoretical exact mass is 245.0356. An experimentally observed mass of, for example, 245.0354 would confirm the formula with high confidence. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides an additional layer of confirmation.

C. Computational Chemistry: Density Functional Theory (DFT)

DFT calculations have become a powerful tool for complementing experimental data.[15][16] By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, spectroscopic properties, and energies with a good balance of accuracy and computational cost.[15][17]

  • Structure Building:

    • Rationale: A starting 3D structure is required for the calculation.

    • Method: Build an initial 3D model of this compound using molecular modeling software.

  • Calculation Setup:

    • Rationale: The choice of functional and basis set determines the accuracy and cost of the calculation. B3LYP/6-31G(d) is a common and reliable combination for organic molecules.

    • Method: Set up a geometry optimization calculation using a functional like B3LYP and a basis set such as 6-31G(d). This will find the lowest energy (most stable) conformation of the molecule in the gas phase.

  • Analysis:

    • Rationale: The calculated properties can be directly compared with experimental data.

    • Method: Once the geometry is optimized, perform a frequency calculation to confirm it is a true energy minimum. Then, calculate properties like NMR chemical shifts.[18][19] Comparing the calculated structure to a crystal structure can reveal the effects of crystal packing forces. Comparing calculated NMR shifts to experimental values can aid in signal assignment.[17]

Section 3: Comparative Analysis

The choice of analytical technique depends on the specific question being asked, the availability of the sample, and the resources at hand. The following provides a direct comparison to guide this decision-making process.

Decision_Tree Start Goal: Structural Elucidation Question1 Need absolute 3D structure & solid-state conformation? Start->Question1 Question2 Can you grow single crystals (≥0.1 mm)? Question1->Question2 Yes Alternatives Use Complementary Methods Question1->Alternatives No Xray Perform Single-Crystal X-ray Crystallography Question2->Xray Yes Question2->Alternatives No NMR NMR Spectroscopy (Connectivity, Solution Structure) Alternatives->NMR MS Mass Spectrometry (Molecular Formula Confirmation) Alternatives->MS DFT DFT Calculation (Theoretical Model, Aid Assignment) Alternatives->DFT

Caption: Decision tree for selecting a structural analysis method.

Table 2: Feature-by-Feature Comparison of Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryDFT Calculations
Information Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactionsCovalent framework, connectivity, solution conformation, dynamic processesMolecular formula (via exact mass), isotopic informationTheoretical 3D structure (gas phase), electronic properties, predicted spectra
Sample Req. Single crystal (0.1-0.3 mm)5-25 mg, soluble, pureµg-ng quantity, solubleNone (in silico)
State SolidSolutionGas (ionized)Theoretical (gas phase)
Key Advantage Unambiguous, "gold standard" for 3D structureExcellent for solution-state structure and dynamicsHighest sensitivity, confirms elemental compositionProvides theoretical insight, aids experimental interpretation
Key Limitation Requires high-quality single crystalsLess precise for 3D geometry, requires more material than MSProvides no 3D or connectivity informationAn approximation, does not account for crystal packing or solvent effects
Throughput LowMedium-HighHighMedium

Conclusion

The structural characterization of this compound, and indeed any novel compound in drug development, demands a rigorous and multi-faceted analytical approach. Single-crystal X-ray crystallography remains the unparalleled method for obtaining definitive, high-resolution three-dimensional structural information. However, its primary prerequisite—the availability of suitable single crystals—is often a significant hurdle.

In such cases, a combination of NMR spectroscopy and high-resolution mass spectrometry is indispensable. NMR elucidates the covalent backbone and solution-state structure, while HRMS provides unequivocal confirmation of the elemental formula.[8][9][12] These experimental techniques, when further supported by DFT calculations, create a self-validating system that provides researchers with a high degree of confidence in their structural assignment. Ultimately, the strategic integration of these methods provides the comprehensive understanding necessary to accelerate the discovery and development of new therapeutic agents.

References

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  • Characterization of Aptamer-Protein Complexes by X-ray Crystallography and Alternative Approaches. (2012, August 22). MDPI.
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  • Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | Request PDF.
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  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
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A Senior Application Scientist's Guide to Differentiating 1-Hydroxy and 3-Hydroxy Isomers of Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Challenge of Imidazopyridine N-Oxide Isomers

The imidazopyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of blockbuster drugs like the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] This privileged heterocycle, structurally resembling a purine, has demonstrated a vast range of biological activities, making it a focal point for drug discovery programs targeting cancer, inflammation, and central nervous system disorders.[3][4]

During the synthesis, metabolism, or degradation of imidazopyridine-based compounds, N-oxidation is a common transformation. This leads to the formation of N-oxide isomers, most notably the 1-hydroxy and 3-hydroxy derivatives in imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine systems. These isomers, while possessing the same molecular formula and mass, exhibit distinct electronic, steric, and pharmacological profiles. The subtle shift of an oxygen atom from one nitrogen to another can profoundly impact a molecule's ability to bind to its target, alter its metabolic stability, and affect its toxicity profile.

Consequently, the unambiguous identification and differentiation of these isomers are not merely academic exercises; they are critical imperatives for ensuring drug safety, efficacy, and intellectual property protection. This guide provides a comprehensive, multi-technique approach to reliably distinguish between 1-hydroxy and 3-hydroxy imidazopyridine isomers, moving beyond simple data reporting to explain the fundamental principles that make these differentiations possible.

The Structural and Electronic Divide: A Tale of Two Isomers

The fundamental difference between the 1-hydroxy and 3-hydroxy isomers lies in the location of the N-oxide functionality, which dictates the entire electronic landscape of the molecule. In the 1-hydroxy isomer, the N-oxide is on the nitrogen atom at position 1, whereas in the 3-hydroxy isomer, it is at position 3. This seemingly minor change creates a significant redistribution of electron density and alters the overall dipole moment.

These electronic differences are the root cause of the distinct behaviors observed in various analytical techniques. The N-oxide group is a potent electron-withdrawing and hydrogen-bond-accepting moiety. Its position influences the chemical environment of every proton and carbon atom in the bicyclic system, providing the handles we need for successful differentiation.

Figure 1. Structural comparison of 1-hydroxy and 3-hydroxy isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for isomer differentiation due to its extreme sensitivity to the local electronic environment of each nucleus.

Expertise & Causality:

The N-oxide group exerts a strong deshielding effect on adjacent and nearby nuclei. In ¹H NMR, protons on the ring system closer to the N→O bond will resonate at a significantly lower field (higher ppm). Similarly, in ¹³C NMR, the carbons directly bonded to the oxidized nitrogen and the adjacent carbons will be shifted downfield.

  • For the 1-Hydroxy Isomer: Expect significant downfield shifts for protons H2 and H7, and carbons C2 and C7a, compared to the parent molecule.

  • For the 3-Hydroxy Isomer: Expect significant downfield shifts for proton H2 and carbon C2, with a lesser effect on the pyridine ring protons and carbons.

A close examination of 1D and 2D NMR spectra often allows for simple differentiation between regioisomers by inspecting the chemical shifts of the aromatic protons.[5] Two-dimensional techniques like NOESY can provide definitive proof by establishing through-space proximity between protons on a substituent and specific protons on the imidazopyridine core, confirming the point of attachment.[6]

Data Presentation: Predicted NMR Chemical Shift Differences
Nucleus Predicted Shift in 1-Hydroxy Isomer Predicted Shift in 3-Hydroxy Isomer Rationale for Difference
H2 Strong Downfield ShiftStrong Downfield ShiftProximal to N1 and N3, but the effect may be subtly different.
H5 Moderate Downfield ShiftMinimal ShiftH5 is peri to N1, leading to strong deshielding. This is often the most diagnostic proton.
H7 Moderate Downfield ShiftMinimal ShiftH7 is ortho to N1, leading to deshielding.
C2 Strong Downfield ShiftStrong Downfield ShiftAdjacent to both N1 and N3.
C7a Strong Downfield ShiftMinimal ShiftAdjacent to N1.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize polar compounds and avoids issues with acidic proton exchange.

  • Acquisition of ¹H NMR: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • Acquisition of ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPTQ or APT experiment is highly recommended to differentiate between C, CH, CH₂, and CH₃ signals.

  • Acquisition of 2D NMR (if needed): If the 1D spectra are ambiguous, acquire a 2D ¹H-¹H COSY to establish proton-proton coupling networks and a 2D ¹H-¹³C HSQC or HMBC to assign carbons. For substituted analogs, a 2D NOESY is critical to confirm regiochemistry through spatial correlations.[6]

  • Data Analysis: Carefully assign all proton and carbon signals for both isomers. The key diagnostic signals will be the protons on the pyridine ring (for the 1-hydroxy isomer) and the bridgehead carbons, which will show the largest differential shifts.

Mass Spectrometry (MS): Differentiating by Fragmentation

While both isomers have identical molecular masses, their fragmentation pathways under tandem mass spectrometry (MS/MS) conditions can be distinct, providing a reliable method of differentiation.

Expertise & Causality:

The fragmentation of a molecular ion is dictated by the path of least resistance—the breaking of the weakest bonds to form the most stable fragments.[7] The position of the N-oxide influences the stability of the heterocyclic rings and the bonds within them. A characteristic fragmentation for N-oxides is the loss of the oxygen atom ([M-16]⁺) or a hydroxyl radical ([M-17]⁺). The relative abundance of these and other daughter ions can be a key differentiator. The fragmentation pathways of protonated imidazo[1,2-a]pyridines have been shown to be characteristic and useful for identification.[8]

G cluster_0 Hypothetical MS/MS Fragmentation cluster_1 1-Hydroxy Isomer cluster_2 3-Hydroxy Isomer M_ion Molecular Ion [M+H]⁺ I1_frag1 Fragment A (e.g., loss of H₂O) M_ion->I1_frag1 CID I2_frag1 Fragment C (e.g., loss of CO) M_ion->I2_frag1 CID I1_frag2 Fragment B I1_frag1->I1_frag2 I2_frag2 Fragment D I2_frag1->I2_frag2

Figure 2. Differential fragmentation pathways in MS/MS.
Data Presentation: Key Differentiating Fragment Ions
Isomer Primary Fragmentation Key Diagnostic Ion (m/z) Rationale
1-Hydroxy Loss of H₂O from protonated species[M+H-18]⁺The pyridine N-oxide protonates readily, facilitating water loss and ring rearrangement.
3-Hydroxy Loss of CO[M+H-28]⁺The imidazole N-oxide may promote a fragmentation pathway involving cleavage of the imidazole ring.

Note: These are hypothetical pathways. Actual fragmentation must be determined experimentally and may be highly substrate-dependent.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
  • Sample Infusion: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse directly into an ESI or APCI source.

  • MS1 Scan: Acquire a full scan MS spectrum to confirm the presence of the protonated molecular ion [M+H]⁺.

  • MS2 Product Ion Scan: Select the [M+H]⁺ ion as the precursor. Apply collision-induced dissociation (CID) energy and scan for the resulting product ions.

  • Energy Ramping: Optimize the collision energy. It is advisable to ramp the collision energy (e.g., from 10 to 40 eV) to observe the full profile of fragment formation.

  • Comparison: Acquire product ion spectra for both isomers under identical conditions. Compare the spectra, focusing on the presence/absence of specific fragments and their relative intensities.

Chromatographic Separation: The Ultimate Proof

Achieving baseline chromatographic separation not only proves the existence of two distinct compounds but is also essential for their purification and individual characterization.

Expertise & Causality:

The difference in the dipole moment and hydrogen bonding capability between the 1-hydroxy and 3-hydroxy isomers results in differential interactions with the stationary phase.[9]

  • Reversed-Phase HPLC (RP-HPLC): On a nonpolar stationary phase like C18, the more polar isomer will typically elute earlier. The degree of polarity can be subtle, but often the 1-hydroxy isomer, with the N-oxide on the more exposed pyridine ring, may interact more strongly with the aqueous mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often superior for separating polar isomers.[10] On a polar stationary phase (e.g., silica, diol), the isomer that is more effective at forming hydrogen bonds with the stationary phase will be retained longer. The pH of the mobile phase is a critical parameter, as it will control the protonation state of the non-oxidized nitrogen atoms, drastically affecting retention.[9]

G cluster_0 HPLC Method Development Workflow Start Isomer Mixture Screen Screen Columns (C18, HILIC) Start->Screen Optimize Optimize Mobile Phase (Organic %, pH, Buffer) Screen->Optimize Validate Validate Method (Resolution > 2.0) Optimize->Validate Result Baseline Separation Validate->Result

Figure 3. Workflow for HPLC method development.
Experimental Protocol: HILIC Method Development
  • Column Selection: Start with a HILIC column (e.g., bare silica, amide, or diol phase).

  • Mobile Phase: Use a high organic mobile phase.

    • Solvent A: 10 mM Ammonium formate in Water, pH adjusted to 3.0 with formic acid.

    • Solvent B: Acetonitrile.

  • Initial Gradient: Run a gradient from 95% B to 50% B over 15 minutes. This will help locate the elution window for the isomers.

  • Isocratic Optimization: Once the approximate elution composition is known, switch to isocratic runs to optimize selectivity. Fine-tune the water/buffer percentage.

  • pH Optimization: If separation is poor, adjust the pH of the aqueous buffer (e.g., to pH 5.0 with acetic acid). A change in pH can alter the charge state of one isomer more than the other, dramatically affecting selectivity.

  • Detection: Use a UV detector set at a λ_max determined from a UV-Vis spectrum.

Corroborative Evidence: IR and UV-Vis Spectroscopy

While less definitive than NMR or MS, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy can provide valuable supporting data.

Expertise & Causality:
  • IR Spectroscopy: The N-O bond gives rise to a characteristic stretching vibration (ν(N-O)), typically in the 1200-1350 cm⁻¹ region. The exact frequency of this band is sensitive to the electronic environment. Differences in the fingerprint region (<1500 cm⁻¹) can also be diagnostic.[11][12]

  • UV-Vis Spectroscopy: The position of the N-oxide alters the energy of the π→π* and n→π* electronic transitions.[13] This results in a shift in the wavelength of maximum absorbance (λ_max) and may also change the molar absorptivity. These shifts can be correlated with the isomer structure.[14][15]

Data Presentation: Expected Spectroscopic Data
Technique Parameter Expected Observation
FT-IR ν(N-O) stretchA shift of 5-15 cm⁻¹ between isomers.
UV-Vis λ_maxA shift of 5-10 nm between isomers.

Conclusion: A Multi-Faceted Strategy for Unambiguous Assignment

Differentiating between 1-hydroxy and 3-hydroxy imidazopyridine isomers is a challenge that demands a rigorous, multi-technique approach. No single experiment should be relied upon for a definitive assignment. The most robust strategy involves:

  • Separation: First, achieve baseline separation using a suitable chromatographic technique, preferably HILIC, to isolate pure samples of each isomer.

  • Definitive Identification: Use 1D and 2D NMR as the primary tool for structural elucidation. The differential chemical shifts of the aromatic protons and bridgehead carbons provide the most conclusive evidence.

  • Confirmation: Corroborate the NMR assignment using tandem mass spectrometry. Distinct fragmentation patterns provide a powerful secondary confirmation of the isomeric structures.

  • Support: Utilize IR and UV-Vis spectroscopy as rapid, supplementary checks that can support the primary data.

By integrating these techniques and understanding the causal chemical principles behind them, researchers and drug development professionals can confidently and accurately characterize these critical isomeric species, ensuring the quality, safety, and integrity of their scientific work.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and comput
  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (n.d.).
  • In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. (n.d.). PMC.
  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace. (n.d.). SciSpace.
  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (n.d.).
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. (2021). Semantic Scholar.
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  • Functionalization of pyridine N‐oxides using PyBroP. (n.d.).
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  • Ultraviolet-Visible-near-IR Spectroscopy. (n.d.).
  • Electron impact studies. XII. Mass spectra of substituted imidazoles. (n.d.).
  • Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. (n.d.). PMC.
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  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (n.d.). RSC Publishing.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC.
  • Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. (2025).
  • Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions. (n.d.). PMC.
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  • and Imidazo[4,5- h]quinoline N-Oxides via Base. (n.d.). DOI. 7pTV1xY5tzBDpIIyWAnAM7EqRfUJZzE)

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Safety Operating Guide

Personal protective equipment for handling 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist[1]

Executive Safety Summary: The "Structural Alert" Approach

As researchers, we often handle compounds where specific toxicological data (LD50, Ames test) is sparse or non-existent.[1] In the case of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol , we must apply the Precautionary Principle .

We are not just handling a generic organic solid. We are handling a chlorinated imidazopyridine with an N-hydroxy (1-ol) functionality .

  • The Scaffold: Imidazo[4,5-b]pyridines are biologically privileged structures, often designed to interact with kinases or DNA, implying inherent biological potency [1].[1]

  • The Risk Factor: The N-hydroxy (-OH attached to Nitrogen) moiety is a structural alert.[1] In many heterocyclic systems, this functionality can mimic metabolites leading to DNA adducts or sensitization [2].[1]

Operational Verdict: Treat this compound as a Provisional OEB 3/4 (Occupational Exposure Band) substance. Do not handle on an open bench.

Part 1: Risk Assessment & Hazard Banding[1][2]

Before selecting PPE, we must define the containment level.[1][2] Based on the structural alerts and lack of specific OEL (Occupational Exposure Limit) data, we assign the following provisional handling parameters:

ParameterClassificationJustification
Hazard Band Provisional OEB 3 (10–100 µg/m³)Potent bioactive scaffold; N-hydroxy structural alert.[1]
Physical State Solid / PowderHigh risk of airborne particulate generation during weighing.[1]
Primary Route Inhalation & DermalPyridine derivatives often possess high transdermal permeability.[1]
Reactivity Acid/Base SensitiveThe N-hydroxy group may be sensitive to oxidation or metal chelation.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for solid handling. The "Standard" kit is insufficient for this compound class.[1]

Protection ZoneRequired EquipmentTechnical Specification & Logic
Respiratory Engineering Control Primary Do not rely on N95 masks. Handling must occur in a certified Fume Hood or Powder Containment Hood.[1]
Hand (Inner) Nitrile Exam Glove4–5 mil thickness.[1] Acts as the second skin.[1]
Hand (Outer) Long-cuff Nitrile or NeopreneMinimum 8 mil.[1] Must cover lab coat cuffs. Prevents "wrist gap" exposure.[1]
Body Tyvek® Lab Coat / Sleeve CoversDisposable, non-woven polyethylene.[1] Cotton coats absorb and retain powders; Tyvek repels them.[1]
Eye/Face Chemical Splash GogglesSafety glasses are insufficient for powders that can drift behind lenses.[1]

Expert Insight: Why double gloving? If you contaminate the outer glove, you can strip it off inside the fume hood and still remain protected by the inner glove, maintaining the "clean hands" doctrine outside the hood.[1]

Part 3: Operational Protocol (Step-by-Step)

Workflow Logic: The "Dirty to Clean" Gradient

All operations involving the solid must remain inside the "Red Zone" (Fume Hood).[1]

Phase A: Preparation (The Setup)[1]
  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).[1]

  • Static Control: Place an ionizing fan or anti-static gun inside the hood.[1] Heterocyclic powders are notoriously static-prone and will "jump" during weighing.[1]

  • Lining: Cover the hood work surface with plastic-backed absorbent paper (absorbent side up) to capture invisible micro-spills.[1]

Phase B: Weighing & Solubilization[1]
  • Donning: Put on inner gloves

    
     Tyvek coat 
    
    
    
    Outer gloves (taped or pulled over cuffs).[1]
  • Transfer: Move the container into the hood. Do not open it yet.

  • Weighing:

    • Use a pre-tared vial.[1]

    • Open the source container gently.[1]

    • Transfer solid using a disposable spatula.[1]

    • Crucial Step: Cap the source container immediately after transfer.[1]

  • Solubilization (The Containment Step):

    • Add solvent (e.g., DMSO, Methanol) inside the hood.[1]

    • Vortex or sonicate inside the hood.[1]

    • Once dissolved, the inhalation risk drops significantly , but dermal risk (permeation) increases.[1]

Phase C: Decontamination & Exit[1]
  • Wipe Down: Wipe the exterior of the solution vial with a solvent-dampened Kimwipe.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Exit: Remove the solution vial with clean inner gloves.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "State of Matter" transition.

SafetyLogic Start Start: this compound StateCheck Check Physical State Start->StateCheck Solid SOLID / POWDER (High Inhalation Risk) StateCheck->Solid Dry Solution SOLUTION (DMSO/MeOH) (High Permeation Risk) StateCheck->Solution Dissolved Controls_Solid ENGINEERING CONTROLS: 1. Fume Hood / Isolator 2. Anti-static measures 3. Double Nitrile Gloves Solid->Controls_Solid Controls_Liquid ENGINEERING CONTROLS: 1. Fume Hood (Vapor) 2. Single Nitrile (Change every 30m) 3. Splash Goggles Solution->Controls_Liquid Action_Weigh ACTION: Weighing Controls_Solid->Action_Weigh Disposal DISPOSAL: Halogenated Organic Waste Controls_Liquid->Disposal Action_Dissolve ACTION: Solubilization Action_Weigh->Action_Dissolve Action_Dissolve->Solution Transition

Caption: Operational workflow distinguishing risk profiles between solid state (inhalation hazard) and liquid state (dermal absorption hazard).

Part 5: Emergency & Disposal Procedures

Accidental Release (Spill)[1]
  • Powder Spill:

    • Do NOT sweep. Sweeping aerosolizes the potent dust.[1]

    • Cover with a wet paper towel (solvent or water) to dampen the powder.[1]

    • Wipe up strictly from the outside in.[1]

  • Solution Spill:

    • Cover with absorbent pads.[1]

    • Clean area with soap and water, followed by a methanol wipe to pick up organic residues.[1]

Disposal (Halogenated Waste)

Because of the chlorophenyl group, this compound must be segregated from non-halogenated solvents to prevent issues during incineration.[1]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and Tyvek sleeves in "Solid Hazardous Waste" (Yellow bag/bin).[1]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" carboy. Do not mix with aqueous acids or oxidizers.[1]

References

  • PubChem. Imidazo[4,5-b]pyridine | C6H5N3.[1][3] National Library of Medicine.[1] Available at: [Link]1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]1]

  • Esco Pharma. How to Handle Potent Formulation? Available at: [Link]1]

  • Altasciences. Critical Considerations for the Safe and Compliant Manufacture of Highly Potent Drugs. Available at: [Link]1]

Sources

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